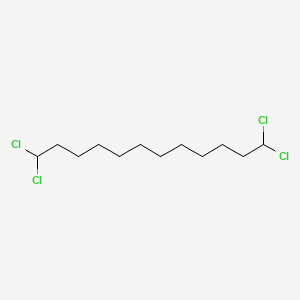

1,1,12,12-Tetrachlorododecane

Description

Significance of Halogenated Alkanes in Contemporary Chemical Science

Halogenated alkanes, organic compounds where one or more hydrogen atoms have been replaced by a halogen, are of profound importance in modern chemistry. pressbooks.pubncert.nic.in Their unique properties, imparted by the presence of halogen atoms, make them valuable in a multitude of applications. Halogens, being highly electronegative, create polar carbon-halogen bonds, influencing the molecule's reactivity, physical properties, and potential as a building block in synthesis. pressbooks.pub

These compounds are found in nature, with over 5,000 organohalides identified in marine organisms like algae. pressbooks.pub In industrial settings, they serve as solvents, refrigerants, and intermediates in the synthesis of a vast array of chemical products. ncert.nic.inlibretexts.org The specific halogen and its position on the alkane chain dictate the compound's characteristics, leading to a diverse range of functionalities. For instance, the substitution of hydrogen with chlorine can increase the density and boiling point of the parent alkane. The study of haloalkanes provides a model for understanding reaction mechanisms such as nucleophilic substitution and elimination, which are fundamental in organic chemistry. pressbooks.pub

Overview of Dodecane (B42187) Derivatives in Organic Synthesis and Materials Chemistry

Dodecane, a saturated 12-carbon alkane, and its derivatives are key players in various chemical fields. atamanchemicals.comwikipedia.org Dodecane itself is a nonpolar solvent and a component of fuels like diesel and jet fuel. atamanchemicals.comwikipedia.org Its long carbon chain imparts specific physical properties that are leveraged in various applications.

Derivatives of dodecane are utilized in organic synthesis as starting materials or intermediates for more complex molecules. The functionalization of the dodecane backbone allows for the creation of molecules with tailored properties. In materials chemistry, dodecane derivatives can be found in the formulation of surfactants, lubricants, and phase-change materials for thermal energy storage. The study of dodecane derivatives also extends to understanding their radiolytic degradation, which is crucial in applications involving nuclear reprocessing where dodecane is used as a diluent. nih.gov

Research Imperatives and Knowledge Gaps Pertaining to 1,1,12,12-Tetrachlorododecane

Despite the well-established importance of both halogenated alkanes and dodecane derivatives, a significant knowledge gap exists specifically for this compound. A survey of the scientific literature reveals a scarcity of dedicated research on this compound. While it is commercially available for research purposes, its specific chemical and physical properties, spectroscopic data, and potential applications have not been extensively documented. sapphirebioscience.com

The key research imperatives for this compound include:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound with high purity and yield. Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) is essential to establish a baseline of its structural and physical properties.

Reactivity Studies: Investigating the reactivity of the C-Cl bonds at the terminal positions of the dodecane chain. Understanding how it behaves in various chemical reactions will unlock its potential as a synthetic intermediate.

Material Science Applications: Exploring its potential use in the development of new polymers, flame retardants, or functional fluids. The presence of four chlorine atoms on a long alkane chain suggests unique properties that could be exploited in material design.

Methodological Framework for the Comprehensive Study of Tetrachlorododecanes

A comprehensive study of this compound would necessitate a multi-faceted methodological approach. The synthesis could potentially be achieved through the free-radical halogenation of dodecane, although controlling the position of chlorination would be a significant challenge. pressbooks.pub A more targeted approach might involve the synthesis of a precursor molecule with functional groups at the 1 and 12 positions, which can then be converted to the tetrachlorinated product.

Once synthesized, a battery of analytical techniques would be employed for its characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure and purity of the compound.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C-Cl and C-H bonds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

Thermal Analysis (TGA/DSC): To understand its thermal stability and phase behavior.

Further investigation into its potential applications would involve performance testing in relevant systems, such as incorporating it into polymer matrices to assess its effect on flame retardancy or blending it with lubricants to measure its impact on tribological properties.

Data Tables

Table 1: Physical Properties of n-Dodecane

| Property | Value |

| Chemical Formula | C₁₂H₂₆ |

| Molar Mass | 170.34 g/mol |

| Melting Point | -9.6 °C |

| Boiling Point | 216.3 °C |

| Density | 0.749 g/cm³ |

| Data sourced from chemicalbook.com, sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H22Cl4 |

|---|---|

Molecular Weight |

308.1 g/mol |

IUPAC Name |

1,1,12,12-tetrachlorododecane |

InChI |

InChI=1S/C12H22Cl4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h11-12H,1-10H2 |

InChI Key |

SJNWLDYYTNDOPD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(Cl)Cl)CCCCC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Functionalization of Tetrachlorododecanes

Approaches to the Synthesis of Terminally Chlorinated Dodecanes

The synthesis of dodecanes with chlorine atoms at the terminal (1 and 12) positions can be approached through several strategic routes. These generally involve either the addition of chlorine to an unsaturated precursor or the direct, selective substitution of hydrogen atoms on the dodecane (B42187) backbone.

Chlorine Addition Reactions to Unsaturated Dodecene Precursors

A common strategy for introducing chlorine atoms at specific locations is through the chlorination of a precursor containing carbon-carbon double bonds at the desired positions. For a related compound, 1,2,11,12-tetrachlorododecane, the logical precursor would be 1,11-dodecadiene. nih.gov The reaction would involve the addition of chlorine (Cl₂) across the two double bonds.

However, for the synthesis of the target 1,1,12,12-isomer, this method is not directly applicable. The formation of a geminal dichloride (two chlorine atoms on the same carbon) at each end of the chain (C-1 and C-12) would necessitate a different type of unsaturated precursor, such as a terminal dialkyne (1,11-dodecadiyne), followed by a hydrochlorination reaction. No literature detailing this specific transformation for dodecadiyne was found.

Regiochemical Control in Halogenation: Directing Chlorine Substitution

Achieving regioselectivity—the control of where a reaction occurs on a molecule—is a central challenge in the direct chlorination of long-chain alkanes like dodecane. nih.gov Free-radical chlorination is notoriously unselective and would produce a complex mixture of isomers.

Directed halogenation methods often employ catalysts or directing groups to activate specific C-H bonds. For terminal functionalization, strategies might involve metal-catalyzed C-H activation, where a catalyst selectively binds to the end of the alkane chain. acs.org Research in this area is ongoing, but specific protocols for directing chlorination to the C-1 and C-12 positions of dodecane to produce the tetrachloro- derivative have not been reported.

Evaluation of Reaction Conditions and Catalyst Influence on Isomer Distribution

For any halogenation reaction, the distribution of isomers is highly dependent on reaction conditions such as the catalyst, solvent, temperature, and the nature of the chlorinating agent. organic-chemistry.orgresearchgate.net For example, rhodium catalysts have been used for selective C-H amination, a related functionalization reaction. researchgate.net

A hypothetical study on the synthesis of 1,1,12,12-tetrachlorododecane would involve screening various catalysts (e.g., based on iron, copper, or palladium), chlorinating agents (e.g., Cl₂, sulfuryl chloride, N-chlorosuccinimide), and reaction parameters to optimize the yield of the desired isomer over other polychlorinated byproducts. Such a study would produce data on isomer ratios under different conditions, which could be presented in a table. However, no such experimental data is currently available.

Targeted Synthesis of Specific this compound Isomers

The synthesis of a single, specific isomer like this compound, free from other isomers, requires highly controlled and often multi-step synthetic sequences.

Development of Novel Halogenation Reagents and Protocols

The advancement of synthetic chemistry often relies on the creation of new reagents and methods. orgsyn.org The synthesis of a complex molecule like this compound would likely benefit from novel reagents that can achieve selective geminal dichlorination of terminal positions. Research into hypervalent iodine reagents or new photocatalytic systems could one day provide a viable route. acs.org For example, protocols using hexachloroacetone (B130050) as a chlorine source have been developed for converting epoxides to dichlorides, but this is not directly applicable to the synthesis of the target alkane. organic-chemistry.org

Derivatization Strategies for Enhancing Chemical Diversity

The functionalization of a simple alkane backbone bearing chloro-substituents at its termini, as in this compound, presents unique chemical challenges and opportunities. The presence of chlorine atoms at the α and ω positions allows for targeted chemical modifications.

The conversion of tetrachlorododecanes into dodecanedioic acid derivatives represents a significant synthetic transformation, introducing valuable carboxylic acid functionalities. While direct conversion of this compound to a tetrachlorinated dodecanedioic acid is not extensively documented in publicly available literature, analogous transformations in long-chain alkanes and their derivatives provide a basis for potential synthetic routes.

One plausible, albeit challenging, approach would involve the hydrolysis of the terminal gem-dichloro groups. However, the stability of such groups often requires harsh reaction conditions, which could lead to undesired side reactions along the dodecane backbone.

A more viable strategy may involve biotechnological methods. Certain microorganisms, particularly yeasts of the genus Candida, are known to convert long-chain alkanes and fatty acids into dicarboxylic acids via ω-oxidation. nih.govfraunhofer.de This process involves the terminal oxidation of a methyl group to a carboxylic acid. While typically applied to non-halogenated alkanes, engineered enzymatic systems could potentially tolerate or even be designed to act on chlorinated substrates. The biotransformation process generally involves ω-hydroxylation by cytochrome P450 monooxygenases, followed by oxidation to the aldehyde and then to the carboxylic acid. nih.gov

Table 1: Potential Biotransformation Pathways for Dicarboxylic Acid Synthesis

| Process | Description | Potential Applicability to Tetrachlorododecanes |

| ω-Oxidation | Enzymatic oxidation of terminal methyl groups of long-chain alkanes to carboxylic acids by microorganisms like Candida yeasts. nih.govfraunhofer.de | Could potentially be adapted for the oxidation of the terminal carbons of this compound, although the presence of chlorine atoms may affect enzyme activity and specificity. |

| β-Oxidation | A metabolic process involving the breakdown of fatty acids. By knocking out genes in this pathway, the accumulation of dicarboxylic acids can be enhanced in some microorganisms. fraunhofer.de | If ω-oxidation of the tetrachlorododecane is achieved, inhibiting subsequent degradation would be crucial for isolating the desired dicarboxylic acid product. |

It is important to note that the synthesis of a specifically substituted derivative like 2,6,7,11-tetrachlorododecane-1,12-dioic acid from this compound would likely involve a multi-step synthesis with complex regio- and stereochemical control, and is not a direct derivatization.

The chlorine atoms in this compound serve as leaving groups, enabling the introduction of a variety of functional groups through nucleophilic substitution reactions. savemyexams.comyoutube.comuci.edu The reactivity of the C-Cl bond allows for the displacement of chloride ions by a range of nucleophiles.

Nucleophilic Substitution Reactions:

Formation of Alcohols: Reaction with aqueous solutions of strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, can lead to the formation of the corresponding diol, although this reaction is typically slow and may require heating. savemyexams.com

Formation of Nitriles: Treatment with potassium cyanide in an ethanolic solution can replace the chlorine atoms with nitrile groups, extending the carbon chain and providing a versatile handle for further transformations, such as hydrolysis to carboxylic acids or reduction to amines. savemyexams.com

Formation of Primary Amines: Reaction with an excess of ammonia (B1221849) in ethanol (B145695) under pressure and heat can yield the corresponding diamine. savemyexams.com

Table 2: Illustrative Nucleophilic Substitution Reactions on Polychloroalkanes

| Nucleophile | Reagent(s) | Product Functional Group | General Reaction |

| Hydroxide | NaOH (aq) or KOH (aq) | Alcohol (-OH) | R-Cl + OH⁻ → R-OH + Cl⁻ |

| Cyanide | KCN in ethanol | Nitrile (-CN) | R-Cl + CN⁻ → R-CN + Cl⁻ |

| Ammonia | NH₃ in ethanol | Primary Amine (-NH₂) | R-Cl + 2NH₃ → R-NH₂ + NH₄Cl |

Note: These are general reactions for haloalkanes and their applicability and efficiency for this compound would need experimental validation.

Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method for forming new carbon-carbon bonds. nih.govuky.edu While widely used for sp²-hybridized carbons, their application to sp³-hybridized carbons, as in alkyl halides, is also an active area of research. uni-hannover.de In principle, this compound could be coupled with organoboron compounds in the presence of a palladium catalyst to introduce alkyl or aryl substituents. However, the reaction conditions would need to be carefully optimized to favor the desired coupling over side reactions like β-hydride elimination.

The synthesis of this compound itself can potentially involve organometallic intermediates. While free-radical chlorination of dodecane would likely lead to a complex mixture of isomers nih.govmasterorganicchemistry.com, more selective methods could be employed.

One potential approach is the telomerization of ethylene (B1197577) with a tetrachlorinated methane (B114726) in the presence of a suitable catalyst. Another possibility involves the use of organometallic reagents in addition reactions. For instance, Grignard reagents or organolithium compounds are known to react with various electrophiles to form new C-C bonds. researchgate.netlibretexts.orglibretexts.org

A hypothetical synthetic route could involve the reaction of a di-Grignard reagent derived from a long-chain dihalide with a source of dichlorocarbene (B158193) or a related CCl₂ synthon. However, controlling the reactivity and preventing side reactions would be a significant challenge.

The use of organometallic reagents is more commonly associated with the derivatization of the target molecule rather than its initial synthesis. For example, if this compound could be converted to a di-Grignard reagent, it would open up a wide range of subsequent reactions:

Reaction with Carbon Dioxide: Quenching with CO₂ would lead to the formation of a dicarboxylic acid. researchgate.net

Reaction with Aldehydes and Ketones: Addition to aldehydes or ketones would yield secondary or tertiary diols, respectively. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 1,1,12,12 Tetrachlorododecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,1,12,12-tetrachlorododecane, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

High-field NMR spectroscopy offers superior resolution and sensitivity, which is critical for resolving the signals of the long alkyl chain in this compound. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the carbons bearing the chlorine atoms (C1 and C12) are significantly deshielded due to the electronegativity of chlorine and will appear at the lowest field. The protons on the adjacent methylene (B1212753) groups (C2 and C11) will also experience a downfield shift, though to a lesser extent. The protons of the central methylene groups (C3 to C10) will have very similar chemical environments, leading to a complex, overlapping multiplet in the typical aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a direct view of the carbon skeleton. Due to the symmetry of the molecule, only six distinct carbon signals are expected. The carbons directly bonded to the chlorine atoms (C1 and C12) will be the most downfield. The chemical shift of each carbon is influenced by its proximity to the electron-withdrawing chlorine atoms, with the effect diminishing with distance. libretexts.orgudel.educompoundchem.com The use of predictive models, based on empirical data from similar chlorinated alkanes, allows for an estimation of the chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1, 12 | ~5.8 - 6.0 | Triplet | ~85 - 90 |

| 2, 11 | ~2.2 - 2.4 | Multiplet | ~40 - 45 |

| 3, 10 | ~1.4 - 1.6 | Multiplet | ~28 - 32 |

| 4, 9 | ~1.2 - 1.4 | Multiplet | ~27 - 30 |

| 5, 8 | ~1.2 - 1.4 | Multiplet | ~26 - 29 |

| 6, 7 | ~1.2 - 1.4 | Multiplet | ~25 - 28 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of this compound. wikipedia.orgcreative-biostructure.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings through two or three bonds. sdsu.edu For this compound, COSY would show a correlation between the proton at C1 and the protons at C2, and similarly between the proton at C12 and the protons at C11. It would also reveal the sequential connectivity of the protons along the methylene chain (H2-H3, H3-H4, etc.), helping to trace the carbon backbone.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between two protons in a TOCSY spectrum indicates that they are part of the same coupled network. This would be particularly useful in confirming that all the methylene protons from C2 to C11 belong to a single, continuous chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu By correlating the ¹H and ¹³C chemical shifts, HSQC allows for the definitive assignment of each carbon signal based on the assignment of its attached proton(s). For example, the proton signal around 5.8-6.0 ppm would correlate with the carbon signal at 85-90 ppm, confirming the C1/C12 position.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. For a flexible molecule like this compound, these experiments can provide information about the conformational preferences of the alkyl chain in solution.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the this compound sample can be accurately determined. For this, a well-resolved signal, ideally a singlet or a distinct multiplet that does not overlap with other signals, is chosen for integration. The terminal methine protons (at C1 and C12) would be suitable candidates for qNMR analysis of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a key analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI-MS): In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) may be weak or absent due to the instability of the parent ion. muni.cz The fragmentation pattern would likely be dominated by ions resulting from the cleavage of C-C bonds and the loss of chlorine atoms or HCl. Characteristic fragments would include ions from the alpha-cleavage next to the chlorine atoms and a series of alkyl fragments separated by 14 Da (the mass of a CH₂ group).

Chemical Ionization (CI-MS): CI-MS is a "softer" ionization technique that results in less fragmentation and often provides a clear signal for the protonated molecule [M+H]⁺ or adduct ions, which helps in the unambiguous determination of the molecular weight. ms-textbook.comnih.gov Using a reagent gas like methane (B114726) or isobutane, proton transfer to the analyte molecule would be the primary ionization mechanism. This would be particularly useful for confirming the molecular mass of this compound.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Ionization Method |

| 324 (isotope pattern) | [C₁₂H₂₂Cl₄]⁺ (Molecular Ion) | EI (likely weak), CI ([M+H]⁺) |

| 289 (isotope pattern) | [M - Cl]⁺ | EI |

| 253 (isotope pattern) | [M - 2Cl]⁺ or [M - HCl - Cl]⁺ | EI |

| Various | [CnH2n+1]⁺, [CnH2nCl]⁺ | EI |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for all chlorine-containing fragments.

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific ions. wikipedia.orgnih.govnationalmaglab.org In an MS/MS experiment, a specific fragment ion (a "precursor ion") from the initial mass spectrum is selected and then subjected to further fragmentation in a collision cell. The resulting "product ions" are then analyzed by a second mass spectrometer.

For this compound, an MS/MS experiment could be performed on a prominent fragment ion, for example, the [M - Cl]⁺ ion. The fragmentation pattern of this selected ion would provide more definitive information about the structure of that specific part of the molecule, helping to confirm the positions of the chlorine atoms and the connectivity of the carbon chain. This technique is particularly powerful for distinguishing between isomers, as different isomers will often produce distinct MS/MS fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. In mass spectrometry, a sample is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). khanacademy.org HRMS instruments can measure m/z values to a very high degree of precision, allowing for the differentiation between molecules with the same nominal mass but different elemental formulas.

For this compound (C₁₂H₂₂Cl₄), HRMS would be used to verify its molecular formula. The theoretical exact mass of this compound can be calculated using the masses of its constituent isotopes. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl, results in a characteristic isotopic pattern in the mass spectrum, which further aids in confirming the compound's identity.

Below is a hypothetical data table illustrating the kind of information HRMS provides for this compound.

| Parameter | Value |

| Molecular Formula | C₁₂H₂₂Cl₄ |

| Theoretical Monoisotopic Mass | 322.0472 u |

| Measured Mass (Hypothetical) | 322.0475 u |

| Mass Accuracy (ppm) | < 1 ppm |

| Isotopic Pattern | A characteristic pattern for four chlorine atoms would be observed, with relative intensities corresponding to the statistical distribution of ³⁵Cl and ³⁷Cl isotopes. |

This table is for illustrative purposes and the measured mass is a hypothetical value.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. youtube.com These methods probe the vibrational modes of molecular bonds, which absorb light at specific frequencies characteristic of the bond type and its environment.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H and C-Cl bonds. The long methylene (-CH₂-) chain would give rise to strong C-H stretching vibrations typically in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1470-1450 cm⁻¹. libretexts.org The C-Cl stretching vibrations would be observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. libretexts.orgdocbrown.info The absence of peaks corresponding to C=C, O-H, or C=O bonds would confirm the saturated and non-hydroxylated, non-carbonylated nature of the molecule. openstax.org

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-H bonds also show signals in Raman spectra, C-Cl bonds are often more Raman active and can provide clearer signals. arxiv.org The symmetric vibrations of the C-Cl bonds in the CCl₂ groups would be particularly prominent. Raman spectroscopy can also provide information about the conformational order of the long alkyl chain.

A representative table of expected vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -CH₂- | Asymmetric & Symmetric Stretching | 2850 - 2960 | IR, Raman |

| -CH₂- | Bending (Scissoring) | 1450 - 1470 | IR |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

Advanced Diffraction Techniques (e.g., Single-Crystal X-ray Diffraction) for Solid-State Conformation and Crystal Packing

For this compound, obtaining a suitable single crystal would allow for the definitive determination of its solid-state conformation. This would reveal the precise torsional angles along the dodecane (B42187) chain and the geometry of the terminal CCl₂ groups. Furthermore, SC-XRD would elucidate how the molecules pack together in the crystal, providing insights into intermolecular interactions.

A hypothetical data table summarizing the type of information that could be obtained from an SC-XRD analysis is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (e.g., C-C, C-Cl) | Reported in Å |

| Bond Angles (e.g., C-C-C, Cl-C-Cl) | Reported in ° |

| Torsional Angles | Describing the conformation of the dodecane chain |

This table presents hypothetical data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Chromatographic Techniques for Isomer Separation and Characterization

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. For a molecule like this compound, gas chromatography and chiral chromatography would be particularly relevant for separating isomers and determining enantiomeric purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. vernier.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. libretexts.org While the target molecule is this compound, the synthesis of such a compound might lead to the formation of positional isomers (e.g., 1,1,2,12-tetrachlorododecane or 1,2,11,12-tetrachlorododecane).

Capillary GC, with its high resolving power, would be the method of choice for separating these isomers. vurup.sk The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to known standards. ru.nl The relative peak areas in the resulting chromatogram can be used to determine the purity of the this compound sample and quantify any isomeric impurities.

A hypothetical GC data table for the analysis of a this compound sample is shown below.

| Peak Number | Retention Time (min) | Compound Identity (Hypothetical) | Relative Area (%) |

| 1 | 15.2 | Isomeric Impurity A | 2.5 |

| 2 | 16.5 | This compound | 97.0 |

| 3 | 17.1 | Isomeric Impurity B | 0.5 |

This table illustrates a hypothetical separation of this compound from potential isomers.

While this compound itself is not chiral, certain positional isomers of tetrachlorododecane could be. A chiral molecule is one that is non-superimposable on its mirror image. researchgate.net If any of the potential isomeric impurities possess a chiral center (a carbon atom bonded to four different groups), they would exist as a pair of enantiomers. gcms.cz

Chiral chromatography is a specialized form of chromatography that can separate enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. If a synthesis were to produce a chiral isomer of tetrachlorododecane, chiral GC could be used to determine the enantiomeric purity, i.e., the relative amounts of each enantiomer.

A hypothetical data table for the chiral GC analysis of a hypothetical chiral tetrachlorododecane isomer is provided below.

| Peak Number | Retention Time (min) | Enantiomer | Relative Area (%) |

| 1 | 20.3 | (+) - Enantiomer | 50.0 |

| 2 | 21.1 | (-) - Enantiomer | 50.0 |

This table illustrates a hypothetical separation of enantiomers for a chiral isomer of tetrachlorododecane, indicating a racemic mixture.

Chemical Reactivity, Degradation Kinetics, and Mechanistic Studies of 1,1,12,12 Tetrachlorododecane

Computational Chemistry and Theoretical Modeling of 1,1,12,12 Tetrachlorododecane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No research data is available.

No research data is available.

No research data is available.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Tetrachlorododecanes

No research data is available.

Reaction Mechanism Modeling and Transition State Theory

No research data is available.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No research data is available.

In Silico Screening for Potential Chemical Transformations

In silico screening methods are instrumental in predicting the potential chemical transformations of 1,1,12,12-tetrachlorododecane under various environmental and biological conditions. These computational techniques can model reaction pathways and estimate the likelihood of different degradation processes, providing a proactive assessment of the formation of potential transformation products.

One of the primary transformation pathways for chlorinated alkanes is dechlorination . Computational models can simulate both abiotic and biotic dechlorination reactions. For instance, reductive dechlorination, often mediated by anaerobic microorganisms, can be modeled by calculating the electron affinity of the C-Cl bond and the stability of the resulting radical or anionic intermediates. The positions of the chlorine atoms at the terminal carbons (1 and 12) in this compound would influence the regioselectivity of such reactions.

Oxidative degradation is another significant transformation route. In biological systems, this is often initiated by cytochrome P450 enzymes. oaepublish.com Computational docking simulations can predict the binding affinity of this compound to the active site of these enzymes. Subsequent molecular dynamics simulations can then elucidate the mechanism of hydroxylation, a common initial step in the metabolic breakdown of alkanes. nih.gov The long aliphatic chain of dodecane (B42187) provides multiple sites for potential hydroxylation.

The potential for abiotic degradation processes such as hydrolysis and photolysis can also be evaluated. While chlorinated alkanes are generally resistant to hydrolysis, computational models can estimate the reaction rates under specific pH and temperature conditions. Similarly, the potential for photolytic degradation can be assessed by calculating the molecule's UV-Vis absorption spectrum and the bond dissociation energies of the C-Cl and C-H bonds.

The following table outlines potential transformation reactions for this compound that can be investigated through in silico screening.

Table 2: Potential Chemical Transformations of this compound for In Silico Screening

| Transformation Type | Potential Reaction | Computational Modeling Approach | Predicted Products |

| Biotic Degradation | |||

| Reductive Dechlorination | Stepwise removal of chlorine atoms under anaerobic conditions. | Density Functional Theory (DFT) to calculate reaction energies and barriers. | 1,1,12-trichlorododecane, 1,12-dichlorododecane, 1-chlorododecane, dodecane |

| Aerobic Oxidation (e.g., via Cytochrome P450) | Hydroxylation at various positions along the carbon chain. oaepublish.comnih.gov | Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. | Hydroxylated tetrachlorododecanes, tetrachlorododecanols |

| β-Oxidation | Modeling of enzymatic pathways following initial oxidation. | Chain-shortened chlorinated carboxylic acids (e.g., 4-chlorobutyric acid). mdpi.com | |

| Abiotic Degradation | |||

| Pyrolysis | Thermal decomposition at high temperatures. inchem.org | Modeling of bond dissociation energies and reaction kinetics. | Chlorinated olefins, hydrochloric acid, potentially chlorinated aromatic compounds. inchem.org |

| Hydrolysis | Reaction with water leading to substitution of chlorine. | Calculation of reaction barriers and rates under various conditions. | Tetrachlorododecanols |

Advanced Analytical Methodologies and Metrology for Tetrachlorododecane Research

Development of Highly Sensitive and Selective Detection Methods

The pursuit of lower detection limits and enhanced selectivity is a driving force in the analysis of chlorinated paraffins, including specific congeners like 1,1,12,12-tetrachlorododecane. This requires powerful instrumentation capable of differentiating the target analyte from a noisy background and other structurally similar compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone of chlorinated paraffin (B1166041) analysis. For trace-level detection, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable.

Atmospheric pressure chemical ionization (APCI) coupled with quadrupole time-of-flight (QTOF) HRMS has emerged as a powerful technique. researchgate.net This method, often performed via direct injection, can analyze short-chain (SCCP), medium-chain (MCCP), and long-chain (LCCP) chlorinated paraffins in a single run. researchgate.net By operating in negative ion mode with chlorine enhancement, the APCI source promotes the formation of characteristic ions, while the QTOF analyzer provides the high mass resolution (e.g., >21,000) needed to distinguish CP homologues from interfering species. researchgate.netcore.ac.uk A mathematical deconvolution algorithm can then be applied to the full-scan data to quantify CPs using technical mixtures as calibration standards. researchgate.net

Gas chromatography coupled to electron capture negative ion low-resolution mass spectrometry (GC–ECNI–LRMS) has been a commonly applied method, though its reliability has been questioned due to its lower resolution. core.ac.uk The complexity of CP mixtures results in significant co-elution, where numerous isomers and even different homologue groups overlap, making accurate quantification with low-resolution instruments challenging. dioxin20xx.org

Table 1: Comparison of Advanced Mass Spectrometry Techniques for Chlorinated Paraffin Analysis

| Technique | Principle | Advantages | Challenges |

| GC-ECNI-MS | Gas chromatography separation followed by electron capture negative ionization, which is highly sensitive to electrophilic compounds like CPs. | High sensitivity to chlorinated compounds. pops.int | Potential for overlapping signals from isomers; lower resolution can make quantification difficult. core.ac.ukdioxin20xx.org |

| APCI-QTOF-HRMS | Direct injection or LC coupling with atmospheric pressure chemical ionization and a high-resolution QTOF mass analyzer. | Fast analysis times; can detect SCCPs, MCCPs, and LCCPs; high mass resolution improves selectivity. researchgate.netcore.ac.uk | Requires mathematical deconvolution; matrix effects can be a concern. researchgate.net |

| GCxGC-NCI-QTOF/MS | Comprehensive two-dimensional GC separation coupled to a negative chemical ionization QTOF mass spectrometer. | Superior separation of complex isomer mixtures; provides structured chromatograms based on chain length and chlorination. | Complex data processing; longer analysis times compared to direct injection methods. |

Application of Multidimensional Chromatography for Complex Isomer Separation

Given that a single technical CP mixture can contain thousands of isomers, one-dimensional chromatography often fails to provide adequate separation. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers a solution by providing significantly enhanced peak capacity and structured separation of these complex mixtures. core.ac.uk

In a typical GC×GC setup for CP analysis, a non-polar first-dimension column separates compounds primarily by boiling point (related to carbon chain length), while a second, more polar column provides separation based on polarity (related to the degree of chlorination). nih.gov This results in a two-dimensional chromatogram where CP homologues are organized into distinct bands based on their carbon number and chlorine content. nih.gov This ordered separation is critical for reducing co-elution and improving the accuracy of both identification and quantification. core.ac.uknih.gov Recent studies have utilized a reversed-phase column setup (e.g., a more polar first dimension and a non-polar second dimension) to achieve more accurate separation of MCCPs. core.ac.uk

Establishment of Certified Reference Materials and Interlaboratory Calibration

Reliable and comparable measurement results across different laboratories are impossible without a common reference point. The development of certified reference materials (CRMs) and participation in interlaboratory calibration studies are fundamental to establishing metrological traceability for this compound analysis.

The development of CRMs for chlorinated paraffins is exceptionally challenging for several reasons:

Extreme Complexity: Technical CP mixtures are not single compounds but a vast collection of isomers and congeners, making them difficult to fully characterize. researchgate.net Manufacturers typically only specify the carbon chain range and the bulk chlorine content by weight. researchgate.net

Lack of Individual Standards: For many years, a significant hurdle was the absence of commercially available, well-characterized single-congener standards and CRMs. core.ac.uk

Analytical Variability: The use of different analytical methods (e.g., GC-ECNI-MS vs. LC-HRMS) and quantification approaches has led to poor comparability of measurement results between labs. pops.int

These challenges have historically impeded the validation of analytical methods and the establishment of robust quality control. core.ac.ukpops.int However, significant progress has been made, including the recent release of the first matrix CRM for CPs (ERM-CE100), a fish tissue material certified for SCCP and MCCP mass fractions, which is a crucial tool for improving data quality worldwide. dioxin20xx.orgpops.int

The use of stable isotopically labeled (SIL) internal standards is considered the gold standard for quantitative analysis by mass spectrometry, as they can accurately correct for variations in sample preparation, instrument response, and matrix effects. nih.govacanthusresearch.com For this compound, an ideal internal standard would be its 13C-labeled analogue (e.g., 1,1,12,12-Tetrachloro[¹³C₁₂]dodecane).

The synthesis of such a standard is a multi-step process. One approach involves the synthesis of a specific ¹³C-labeled n-alkane precursor, followed by a controlled chlorination reaction. ntnu.noresearchgate.net Photochlorination using reagents like sulfuryl chloride (SO₂Cl₂) allows for the introduction of chlorine atoms onto the alkane backbone. dioxin20xx.orgresearchgate.net

Table 2: Key Considerations for the Validation of a SIL Internal Standard

| Parameter | Description | Importance |

| Isotopic Purity | The percentage of the standard that is correctly labeled, with minimal presence of the unlabeled analyte. | High purity is essential to avoid overestimating the native analyte concentration, especially at trace levels. A level of >98% is often required. youtube.com |

| Chemical Purity | The absence of other chemical impurities that could interfere with the analysis. | Ensures that the measured response is solely from the standard. |

| Label Stability | The isotopic label must be positioned on a part of the molecule that is not susceptible to exchange during sample preparation or ionization. acanthusresearch.comyoutube.com | Placing ¹³C atoms in the carbon backbone ensures stability, whereas deuterium (B1214612) labels on certain positions can be prone to back-exchange. acanthusresearch.comyoutube.com |

| Mass Difference | A sufficient mass difference (typically ≥3 mass units) between the labeled standard and the native analyte is needed to prevent spectral overlap. acanthusresearch.com | Ensures that the MS can clearly distinguish between the analyte and the internal standard signals. |

Validation of a newly synthesized SIL standard involves confirming its structure, purity, and stability to ensure it behaves identically to the native analyte throughout the entire analytical procedure. nih.govnih.gov

Advanced Sample Preparation Techniques for Diverse Matrices

The extraction of this compound from complex matrices like soil, sediment, water, or biological tissues is a critical step that precedes instrumental analysis. The goal is to efficiently isolate the analyte while removing interfering compounds.

Common extraction techniques include traditional Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). pops.int PLE and MAE are becoming more popular as they offer significantly shorter extraction times and reduced solvent consumption compared to Soxhlet. pops.int For soil samples, a mixture of ethylacetate-acetone-water has been used effectively for extraction. nih.gov

Following extraction, a cleanup step is almost always necessary to remove co-extracted substances that can interfere with the analysis, such as lipids or sulfur-containing compounds. pops.int This is often accomplished using various forms of liquid chromatography, such as gel permeation chromatography (GPC) to remove large molecules like lipids, and adsorption chromatography on materials like silica (B1680970) or Florisil to separate the analytes from other contaminants. researchgate.net For samples containing elemental sulfur, treatment with activated copper powder is a common removal step. pops.int

Method Validation for Robustness, Reproducibility, and Accuracy in Quantitative Analysis

The validation of analytical methods is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose. For the quantitative analysis of this compound, method validation establishes the performance characteristics of the analytical procedure, providing a high degree of assurance that the method will consistently produce accurate and reliable results. This section details the validation parameters of robustness, reproducibility, and accuracy.

Robustness

Robustness, also referred to as ruggedness, is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories or analysts. chromatographyonline.comchromatographyonline.com Robustness testing is typically performed during method development to identify the operational parameters that may have a significant effect on the results. nih.gov

For the analysis of halogenated compounds like this compound, common analytical techniques include gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD). nih.govrestek.comtdi-bi.com During robustness studies for a GC method, several parameters are intentionally varied to assess their impact on the analytical results, such as resolution, peak area, and retention time. chromatographyonline.com

Key parameters evaluated in a robustness study for the GC analysis of this compound would include:

Injector and detector temperatures.

Oven temperature program ramp rates.

Carrier gas flow rate.

Column type and dimensions (e.g., length, film thickness). nih.gov

Sample injection volume.

The results of a hypothetical robustness study for the analysis of this compound are presented in the table below. The study would involve analyzing a standard solution of the compound while systematically varying the specified GC parameters. The effect on the peak area and retention time would be monitored to determine if the variations lead to statistically significant changes in the results.

Table 1: Hypothetical Robustness Study for the GC-MS Analysis of this compound

| Parameter | Variation | % Change in Peak Area (RSD) | % Change in Retention Time (RSD) |

|---|---|---|---|

| Injector Temperature | ± 5 °C | 1.8 | 0.5 |

| Oven Temperature Ramp Rate | ± 2 °C/min | 2.5 | 3.1 |

| Carrier Gas Flow Rate | ± 0.2 mL/min | 1.5 | 2.0 |

| Final Oven Temperature | ± 5 °C | 2.1 | 1.2 |

This table is generated based on typical robustness study parameters and expected outcomes for the analysis of chlorinated hydrocarbons.

Reproducibility

Reproducibility refers to the precision of the measurement results obtained under changed conditions, such as analysis performed in different laboratories, by different analysts, or on different instruments. ut.ee It is a measure of the method's ability to be transferred and used successfully in various settings. chromatographyonline.com Reproducibility is often assessed through inter-laboratory comparison studies, also known as proficiency testing. compalab.org

In such a study for this compound, a homogenous sample would be distributed to multiple laboratories. Each laboratory would analyze the sample using the specified analytical method, and the results would be compared. The reproducibility is then expressed as the relative standard deviation (RSD) of the results from all participating laboratories.

Factors that can influence reproducibility include:

Differences in instrumentation and environmental conditions.

Variations in the preparation of standards and reagents.

The experience and technique of the analysts.

The table below illustrates potential results from an inter-laboratory study on the quantification of this compound.

Table 2: Illustrative Inter-Laboratory Reproducibility Study for this compound

| Laboratory | Measured Concentration (µg/L) |

|---|---|

| 1 | 48.5 |

| 2 | 51.2 |

| 3 | 47.9 |

| 4 | 52.5 |

| 5 | 49.8 |

| Mean | 50.0 |

| Standard Deviation | 1.8 |

| Reproducibility (RSD) | 3.6% |

This table presents hypothetical data to demonstrate the concept of an inter-laboratory reproducibility study.

Accuracy

Accuracy is the closeness of the agreement between a measured value and the true or accepted reference value. It is a measure of the systematic error of a method and is typically evaluated by analyzing a certified reference material (CRM) or by performing recovery studies on a spiked matrix. nih.gov For the quantitative analysis of this compound, accuracy would be determined by spiking a known amount of the compound into a sample matrix (e.g., water, soil) and measuring the concentration recovered.

The accuracy is usually expressed as the percentage recovery. The formula for calculating percent recovery is:

Percent Recovery = (Measured Concentration / Spiked Concentration) x 100%

A well-validated method for chlorinated hydrocarbons is expected to have a high percentage recovery. nih.gov The table below shows representative data from a spike and recovery experiment for this compound in a water matrix.

Table 3: Accuracy Assessment by Spike and Recovery for this compound

| Replicate | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |

|---|---|---|---|

| 1 | 10.0 | 9.8 | 98.0 |

| 2 | 10.0 | 10.2 | 102.0 |

| 3 | 10.0 | 9.7 | 97.0 |

| 4 | 50.0 | 51.5 | 103.0 |

| 5 | 50.0 | 49.0 | 98.0 |

| 6 | 50.0 | 50.5 | 101.0 |

| Mean Recovery | 99.8% | ||

| RSD (%) | 2.4% |

This table contains illustrative data for a spike and recovery experiment.

The combination of robustness, reproducibility, and accuracy studies provides a comprehensive validation of the analytical method for this compound, ensuring its reliability for research and monitoring purposes.

1,1,12,12 Tetrachlorododecane As a Chemical Precursor and Building Block in Materials Science

Utility in the Synthesis of Long-Chain Dihaloalkane Derivatives and Analogues

While direct literature on the conversion of 1,1,12,12-tetrachlorododecane to dihaloalkane derivatives is scarce, the principles of organic synthesis allow for theoretical pathways. For instance, reductive dehalogenation reactions could potentially be employed to selectively remove two chlorine atoms from each end of the carbon chain, yielding α,ω-dihaloalkanes. Such derivatives are valuable intermediates in the synthesis of various long-chain compounds.

One plausible, though not explicitly documented, route could involve a controlled reduction process. The resulting α,ω-dihaloalkanes, such as 1,12-dihalo-dodecanes, would be bifunctional molecules capable of undergoing further reactions at both ends of the chain, making them ideal for creating long-chain polymers or macrocycles.

Integration into Polymer Systems as a Monomer or Functionalizing Agent

The chlorinated nature of this compound lends itself to applications within polymer systems, both as a potential monomer and as a functionalizing agent to impart specific properties to existing polymers.

Design and Synthesis of Polychlorinated Alkanes for Specific Material Properties

This compound belongs to the broader class of long-chain chlorinated paraffins (LCCPs). acs.orgcanada.ca These compounds are known for their use as plasticizers and flame retardants in various materials. canada.cawikipedia.org The chlorine content contributes to flame retardancy by releasing chlorine radicals upon heating, which can quench the radical chain reactions of combustion. The long alkyl chain provides compatibility with polymer matrices, acting as a plasticizer to increase flexibility and durability. wikipedia.org

Chlorinated paraffins are produced commercially by the chlorination of n-alkane feedstocks. wikipedia.org The degree of chlorination and the carbon chain length are key factors that determine the physical and chemical properties of the resulting material, such as viscosity and flame retardant efficiency.

Table 1: General Applications of Chlorinated Paraffins

| Application | Function | Relevant Polymer Systems |

| Plasticizer | Increases flexibility and durability | Polyvinyl chloride (PVC), Rubber |

| Flame Retardant | Reduces flammability | Plastics, Adhesives, Sealants, Textiles |

| Additive in Metalworking Fluids | Lubrication under extreme pressure | - |

This table provides a general overview of the applications of chlorinated paraffins, the class of compounds to which this compound belongs.

Polymer Modification and Cross-Linking Strategies

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The long, flexible alkyl chain of this compound makes it an interesting candidate for studies in supramolecular chemistry and self-assembly. Long-chain alkanes are known to form ordered structures, such as monolayers, on surfaces. rsc.org The presence of the terminal chlorine atoms could introduce specific intermolecular interactions, such as halogen bonding, which could influence the self-assembly process and the resulting supramolecular architecture.

While direct studies on the self-assembly of this compound are not prominent in the literature, research on similar long-chain functionalized molecules demonstrates the potential for forming complex and ordered structures. rsc.org The interplay of van der Waals forces along the alkyl chain and the specific interactions of the terminal groups can lead to the formation of unique nanoscale patterns and materials.

Role in the Preparation of Organometallic Compounds for Catalysis or Material Applications

The carbon-chlorine bonds in this compound can be targeted for the synthesis of organometallic compounds. The reaction of alkyl halides with active metals is a common method for preparing organometallic reagents. masterorganicchemistry.comyoutube.combyjus.comslideshare.netyoutube.comyoutube.commasterorganicchemistry.comslideshare.netkhanacademy.org

For example, reacting this compound with magnesium would likely form a di-Grignard reagent. Similarly, reaction with lithium could yield a di-organolithium species. These bifunctional organometallic reagents would be highly reactive and could be used in a variety of subsequent reactions to create new carbon-carbon bonds and synthesize more complex molecules. The long dodecane (B42187) chain would be incorporated into the final product, offering a route to long-chain architectures.

Table 2: Potential Organometallic Reagents from this compound

| Reagent | Metal | Potential Product | General Use |

| Grignard Reagent | Magnesium (Mg) | XMg-C(Cl)₂-(CH₂)₁₀-C(Cl)₂-MgX | Nucleophilic addition, cross-coupling reactions |

| Organolithium Reagent | Lithium (Li) | Li-C(Cl)₂-(CH₂)₁₀-C(Cl)₂-Li | Strong base, nucleophile in polymerization and organic synthesis |

This table outlines the potential organometallic reagents that could be synthesized from this compound based on established reactions of alkyl halides.

These organometallic derivatives could serve as precursors for catalysts or as building blocks for novel materials with specific electronic or physical properties.

Emerging Research Directions and Future Perspectives on 1,1,12,12 Tetrachlorododecane

Integration of Machine Learning and AI in Predictive Chemistry and Materials Design

The vast chemical space and the cost of experimental testing have made artificial intelligence (AI) and machine learning (ML) indispensable tools in modern chemistry. arxiv.org For compounds like 1,1,12,12-tetrachlorododecane, where experimental data may be sparse, these computational approaches offer a powerful means to predict properties, assess risks, and guide future research. nih.gov

Predictive chemistry models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are at the forefront of this integration. nih.govacs.org These models establish a mathematical link between a molecule's structure and its biological activity or physical properties. acs.org By training on large datasets of known chemicals, ML algorithms can learn to predict the characteristics of new or untested compounds. nih.gov

Key applications for this compound include:

Toxicity Prediction: ML models can be trained to predict various toxicity endpoints, helping to prioritize chemicals for further testing and understand potential hazards without extensive animal testing. acs.orgnih.gov By analyzing the structural features of this compound, a model could estimate its potential for various organ-level toxicities. nih.gov

Property Prediction: Physicochemical properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are crucial for understanding a chemical's environmental fate. ML models can accurately predict these properties, providing insights into how this compound might distribute in the environment. researchgate.net

Reactivity and Degradation: AI can predict the reactivity of molecules, including their susceptibility to different degradation pathways. nih.gov This could help in designing more effective remediation strategies by identifying the most promising chemical or biological routes for breaking down the compound.

AI is also revolutionizing materials design through "inverse design," where a desired property is specified, and an AI model generates a material structure predicted to have that property. arxiv.orgarxiv.org While not directly for synthesizing this compound, this approach is critical for developing:

Safer Alternatives: AI can accelerate the discovery of new, non-halogenated compounds that possess the desired flame retardant or plasticizing properties of chlorinated paraffins but with a more favorable environmental and toxicological profile.

Novel Catalysts: Generative AI models can design new catalysts optimized for the selective synthesis or efficient degradation of specific halogenated compounds. nih.gov

| AI/ML Application | Description | Potential Impact on this compound |

| QSAR/QSPR Models | Statistical models linking chemical structure to activity or properties. acs.org | Prediction of toxicity, bioavailability, and environmental persistence, filling data gaps and guiding risk assessment. |

| Generative Models (e.g., GANs) | AI models that can create new data, such as novel molecular structures. arxiv.org | Design of safer, alternative compounds with similar functional properties but without the halogenated structure. |

| Predictive Reaction Models | ML algorithms trained to predict the outcomes and optimal conditions for chemical reactions. nih.gov | Optimization of green synthesis routes and identification of the most effective chemical or biological degradation pathways. |

| Materials Informatics | The use of data-driven techniques to discover and develop new materials. nih.gov | Accelerating the discovery of novel catalysts for degradation or materials for selective adsorption and removal from the environment. |

Advanced Characterization of Nanoscale Interactions Involving Tetrachlorododecanes

The environmental behavior of chemicals is increasingly understood to be influenced by their interactions at the nanoscale. nsf.gov Nanomaterials, both engineered and naturally occurring, are ubiquitous in the environment and can interact with pollutants like this compound, altering their transport, fate, and bioavailability.

Future research will require advanced characterization techniques to understand these nanoscale phenomena. The goal is to gain a quantitative understanding of how nanostructured materials interact with biological and environmental media. nsf.gov For this compound, key research questions include:

How does it adsorb to the surface of different nanoparticles (e.g., clays, metal oxides, microplastics)?

Does this adsorption affect its degradation rate, either enhancing or inhibiting it?

Can nanoparticles act as carriers, facilitating the transport of the compound through soil and into groundwater?

How do these interactions at the nano-bio interface influence its uptake by organisms?

To answer these questions, researchers must employ a suite of sophisticated analytical tools capable of probing these interactions in situ with minimal disruption. nih.gov This requires a multidisciplinary approach, combining the expertise of physical scientists and toxicologists. nih.gov

| Characterization Technique | Information Gained | Relevance to Tetrachlorododecane Interactions |

| Atomic Force Microscopy (AFM) | High-resolution imaging of surfaces and measurement of intermolecular forces. | Visualizing how molecules of this compound arrange on nanoparticle surfaces and measuring the strength of adsorption. |

| Dynamic Light Scattering (DLS) | Measurement of particle size and surface charge in a suspension. | Determining how the adsorption of the compound alters the aggregation and stability of nanoparticles in water. |

| Quartz Crystal Microbalance (QCM) | Highly sensitive mass measurement to detect molecular adsorption onto a surface. | Quantifying the mass and kinetics of this compound binding to specific surfaces in real-time. |

| Spectroscopic Techniques (e.g., FTIR, Raman) | Information on chemical bonds and molecular structure. | Identifying changes in the chemical structure of the compound upon interaction with catalytic nanoparticles, confirming degradation. |

Conclusion

Synthesis of Current Academic Understanding on 1,1,12,12-Tetrachlorododecane

This compound is a long-chain chlorinated alkane, a class of compounds that has garnered considerable attention due to their diverse applications and environmental persistence. However, specific academic and industrial research focused exclusively on this compound is notably sparse. The primary accessible information positions this compound as a chemical intermediate, particularly in the synthesis of geminal dihalides. Geminal dihalides are crucial building blocks in organic chemistry, serving as precursors for a variety of functional groups.

The synthesis of this compound itself is not extensively documented in readily available literature. General methods for the chlorination of long-chain alkanes suggest potential synthetic routes, which could involve free-radical chlorination. However, achieving regioselectivity to produce the specific 1,1,12,12-tetrachloro isomer would present a significant synthetic challenge, likely requiring multi-step processes.

The physical and chemical properties of this compound are not well-documented. By analogy with other long-chain chlorinated alkanes, it is expected to be a non-polar compound with low water solubility and a high boiling point. The presence of four chlorine atoms on the terminal carbons of the dodecane (B42187) chain would significantly increase its molecular weight and likely influence its reactivity, making the C-Cl bonds susceptible to nucleophilic substitution or elimination reactions under appropriate conditions.

Spectroscopic data, which is essential for the unambiguous identification and characterization of a chemical compound, is not publicly available for this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be indispensable for any future research on this compound.

Broadening the Research Scope for Long-Chain Halogenated Organic Compounds

The study of long-chain halogenated organic compounds, as a class, offers a broader context for understanding the potential significance of this compound. These compounds have found applications as plasticizers, flame retardants, and in metalworking fluids. However, their environmental persistence, potential for bioaccumulation, and in some cases, toxicity, have led to increased scrutiny and regulation.

The environmental fate of long-chain chlorinated alkanes is a critical area of research. Their low volatility and hydrophobicity mean they are likely to partition to soil and sediment. Biodegradation of these compounds is often slow and can occur under both aerobic and anaerobic conditions, although the specific pathways and rates are highly dependent on the degree and position of chlorination. The terminal chlorination pattern of this compound might influence its susceptibility to microbial degradation.

Further research into the broader family of long-chain halogenated compounds is crucial for understanding structure-activity relationships, predicting environmental behavior, and developing safer alternatives. This includes investigating their metabolic pathways in various organisms and their potential impacts on ecosystems.

Projections for Future Innovations and Interdisciplinary Contributions

While direct research on this compound is limited, its role as a synthetic intermediate suggests potential for future innovations. The development of novel synthetic methodologies that utilize such long-chain difunctional compounds could lead to new polymers, surfactants, or other specialty chemicals with tailored properties. For instance, the terminal gem-dichloro groups could be transformed into a variety of other functional groups, opening up avenues for creating complex molecular architectures.

Interdisciplinary contributions will be vital for advancing the understanding of this compound and similar compounds. Collaboration between synthetic organic chemists, environmental scientists, toxicologists, and computational chemists will be essential for:

Developing efficient and selective syntheses.

Accurately characterizing their physical, chemical, and toxicological properties.

Modeling their environmental fate and transport.

Designing and synthesizing more environmentally benign alternatives.

The study of compounds like this compound, while currently niche, underscores the vast and often unexplored landscape of chemical space. Future research in this area holds the promise of not only expanding our fundamental understanding of organic chemistry but also contributing to the development of new materials and technologies with enhanced performance and reduced environmental impact.

Q & A

Q. What are the established methods for synthesizing and characterizing 1,1,12,12-tetrachlorododecane in laboratory settings?

Synthesis typically involves chlorination of dodecane derivatives under controlled conditions. For characterization, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. GC-MS confirms molecular weight and purity, while NMR (¹H/¹³C) identifies chlorine substitution patterns. Environmental studies often use photodegradation setups with xenon light sources to simulate natural degradation pathways, as seen in analogous chlorinated alkane research .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

High-performance liquid chromatography (HPLC) paired with UV detection is standard for quantifying chlorinated alkanes in water and soil. For trace analysis, isotope dilution mass spectrometry (IDMS) improves accuracy by correcting for matrix effects. Solid-phase extraction (SPE) is recommended for sample preparation to isolate the compound from complex matrices. These methods align with protocols for similar pollutants listed in analytical catalogues .

Q. How does this compound behave in aqueous environments, and what factors influence its stability?

Laboratory studies on structurally similar compounds (e.g., 1,12-dichlorododecane) show that hydrolysis rates depend on pH and temperature. Under neutral conditions, degradation is minimal, but alkaline solutions accelerate dechlorination. UV light and oxidants like hydrogen peroxide (H₂O₂) with iron catalysts induce homogenous degradation, producing shorter-chain chlorinated byproducts .

Advanced Research Questions

Q. What are the mechanistic pathways for advanced oxidation processes (AOPs) in degrading this compound?

AOPs like Fenton’s reagent (H₂O₂/Fe²⁺) generate hydroxyl radicals (•OH) that abstract hydrogen atoms from the alkane chain, initiating dechlorination. Computational modeling (e.g., density functional theory) can predict reaction intermediates, while LC-QTOF-MS identifies transient species. Comparative studies with 1,2,9,10-tetrachlorododecane suggest that chlorine positioning affects degradation efficiency .

Q. How can researchers resolve contradictions in reported half-lives of this compound across different studies?

Discrepancies often arise from variations in experimental conditions (e.g., light intensity, oxidant concentration). Meta-analyses should apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Statistical tools like multivariate regression can isolate key variables (e.g., dissolved organic carbon content) impacting degradation rates .

Q. What methodologies are optimal for assessing the ecotoxicological impacts of this compound on aquatic ecosystems?

Chronic toxicity testing using Daphnia magna or zebrafish embryos is recommended. Dose-response curves should be generated under OECD guidelines, with endpoints including mortality, reproductive inhibition, and biomarker expression (e.g., CYP1A enzyme activity). Sediment contact assays can model bioaccumulation potential, complemented by fugacity modeling to predict environmental partitioning .

Methodological Considerations

- Experimental Design : Include controls for abiotic degradation in environmental studies. Use deuterated internal standards (e.g., ¹³C-labeled analogs) for precise quantification .

- Data Validation : Apply QSAR (Quantitative Structure-Activity Relationship) models to cross-validate experimental toxicity data. Ensure statistical rigor through ANOVA or non-parametric tests for small sample sizes .

- Ethical Compliance : Adhere to green chemistry principles by minimizing solvent use and recycling chlorinated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.